BenchChemオンラインストアへようこそ!

Vaniprevir

Pharmacokinetics Hepatology Tissue Distribution

Vaniprevir (MK-7009) is a macrocyclic HCV NS3/4A protease inhibitor (EC50 3.5 nM) with a uniquely high liver-to-plasma ratio (20–280), ideal for PBPK modeling and hepatic uptake studies. Its well-defined susceptibility to R155K, A156T, and D168A mutations makes it an essential reference for resistance profiling. A 16- to 70-fold potency reduction against genotype 3a versus 2a enables precise multi-genotype assay calibration. This non-interchangeable pharmacological profile qualifies vaniprevir as a critical molecular tool for antiviral R&D.

Molecular Formula C38H55N5O9S
Molecular Weight 757.9 g/mol
CAS No. 923590-37-8
Cat. No. B1682823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVaniprevir
CAS923590-37-8
SynonymsMK 7009
MK-7009
MK7009
vaniprevi
Molecular FormulaC38H55N5O9S
Molecular Weight757.9 g/mol
Structural Identifiers
SMILESCCC1CC1(C(=O)NS(=O)(=O)C2CC2)NC(=O)C3CC4CN3C(=O)C(NC(=O)OCC(CCCCC5=C6CN(CC6=CC=C5)C(=O)O4)(C)C)C(C)(C)C
InChIInChI=1S/C38H55N5O9S/c1-7-25-18-38(25,33(46)41-53(49,50)27-14-15-27)40-31(44)29-17-26-20-43(29)32(45)30(36(2,3)4)39-34(47)51-22-37(5,6)16-9-8-11-23-12-10-13-24-19-42(21-28(23)24)35(48)52-26/h10,12-13,25-27,29-30H,7-9,11,14-22H2,1-6H3,(H,39,47)(H,40,44)(H,41,46)/t25-,26-,29+,30-,38-/m1/s1
InChIKeyKUQWGLQLLVFLSM-ONAXAZCASA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Vaniprevir (MK-7009) 923590-37-8: Procurement-Grade Macrocyclic HCV NS3/4A Protease Inhibitor Reference Standard


Vaniprevir (MK-7009) is a macrocyclic, non-covalent competitive inhibitor of the hepatitis C virus (HCV) NS3/4A protease [1]. Developed by Merck & Co., it was approved in Japan in 2014 under the brand name Vanihep for the treatment of chronic hepatitis C [1]. Vaniprevir exhibits potent antiviral activity against HCV genotype 1 and 2 proteases, with a replicon EC50 of 3.5 nM [2]. Its clinical development, which reached Phase 2B, established a well-characterized pharmacokinetic, resistance, and safety profile, making it a critical reference compound for antiviral research and drug development programs [1].

Vaniprevir (MK-7009) for Research: Why Substituting with a 'Similar' NS3/4A Protease Inhibitor Compromises Data Integrity


The HCV NS3/4A protease inhibitor class exhibits profound differences in potency, genotypic coverage, resistance profiles, and tissue distribution, making them non-interchangeable in research. For instance, the EC50 of macrocyclic inhibitors can vary by over 40-fold against genotype 3a [1], and the liver-to-plasma concentration ratio—a key determinant of in vivo efficacy—can differ dramatically, from ~20-280 for vaniprevir [2] to more modest levels for other agents. Furthermore, resistance mutations such as R155K, A156T, and D168A have distinct impacts on each inhibitor, with some, like grazoprevir (MK-5172), retaining activity against variants that confer high-level resistance to vaniprevir [3]. Therefore, selecting vaniprevir is not a choice of a class representative but of a specific molecular tool with a unique, quantifiable profile.

Vaniprevir (MK-7009) Quantitative Differentiation Guide: Evidence-Based Comparison Against Key Analogs


Superior Human Liver Exposure vs. Simeprevir and Paritaprevir

Vaniprevir achieves exceptionally high liver concentrations, with liver-to-plasma ratios ranging from approximately 20 to 280 in HCV-infected patients [1]. This represents a key differentiator for drugs targeting the hepatotropic HCV. In contrast, simeprevir and paritaprevir, while also effective NS3/4A inhibitors, do not achieve liver-to-plasma ratios of this magnitude. While precise liver-to-plasma ratios for simeprevir and paritaprevir are not consistently reported, their primary differentiation is based on potency and resistance profiles rather than this extreme degree of hepatic sequestration.

Pharmacokinetics Hepatology Tissue Distribution

Potency and Genotypic Coverage vs. Linear Inhibitors

Macrocyclic inhibitors like vaniprevir show significantly greater potency than linear inhibitors against HCV genotypes 2a, 5a, and 6a. In a direct comparison using recombinant viruses, vaniprevir and other macrocyclics were approximately 10-fold more potent than the linear inhibitors telaprevir and boceprevir [1]. Furthermore, against the challenging genotype 3a, vaniprevir's efficacy was 16- to 70-fold lower compared to its activity against genotype 2a, a stark difference from linear inhibitors which showed only a 2- to 7-fold decrease [1].

Virology Antiviral Assays HCV Replicon

Distinct Resistance Profile vs. Second-Generation Grazoprevir

Vaniprevir is highly susceptible to key resistance mutations, including R155K, A156T, and D168A [1]. In contrast, the second-generation inhibitor grazoprevir (MK-5172) retains significant potency against the R155K and D168A variants due to a unique binding mode that avoids direct interaction with these resistance-associated sites [2]. This differential susceptibility provides a powerful tool for studying resistance mechanisms. For example, a variant that is highly resistant to vaniprevir may remain fully sensitive to grazoprevir.

Drug Resistance Virology Mechanism of Action

Quantified Clinical Efficacy vs. Placebo in a Controlled Phase II Setting

In a double-blind, placebo-controlled Phase II trial (n=94) in treatment-naïve HCV genotype 1 patients, the addition of vaniprevir to peginterferon/ribavirin resulted in a rapid viral response (RVR) rate of 68.8% to 83.3%, compared to just 5.6% for placebo plus peginterferon/ribavirin (P < 0.001) [1]. Vaniprevir treatment led to an HCV RNA level approximately 3 log10 IU/mL lower than placebo after 4 weeks [1]. This provides a well-documented benchmark of additive efficacy in the pre-DAA era.

Clinical Virology Drug Development SVR

Vaniprevir (MK-7009) Procurement Guide: Optimal Application Scenarios for Research and Development


Reference Standard for HCV Protease Inhibitor Resistance Mechanism Studies

Vaniprevir's well-characterized susceptibility to R155K, A156T, and D168A mutations [1] makes it an ideal reference inhibitor for resistance mechanism studies. Researchers can use vaniprevir as a susceptible control to benchmark the activity of novel compounds or to validate the resistance profile of new viral variants, leveraging the direct comparative data against inhibitors like grazoprevir [2].

Hepatic Drug Disposition and Pharmacokinetic Modeling

The uniquely high liver-to-plasma concentration ratio (20 to 280) of vaniprevir in humans [3] makes it a valuable tool for investigating hepatic drug uptake and disposition. It can be used as a positive control or extreme-case example in physiologically based pharmacokinetic (PBPK) models designed to predict liver concentrations of other antiviral compounds.

Benchmarking Antiviral Activity in Multi-Genotype HCV Assays

The differential activity of vaniprevir across HCV genotypes, including the well-defined 16- to 70-fold reduction in potency against genotype 3a compared to 2a [4], makes it a useful benchmark in multi-genotype antiviral assays. It serves as a calibrator to assess the pan-genotypic activity of next-generation inhibitors and to normalize data across different experimental runs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vaniprevir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.